Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-
Brand Name: Vulcanchem
CAS No.: 72042-08-1
VCID: VC17318454
InChI: InChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25)
SMILES:
Molecular Formula: C20H25N5S
Molecular Weight: 367.5 g/mol

Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-

CAS No.: 72042-08-1

Cat. No.: VC17318454

Molecular Formula: C20H25N5S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- - 72042-08-1

Specification

CAS No. 72042-08-1
Molecular Formula C20H25N5S
Molecular Weight 367.5 g/mol
IUPAC Name 2-cyclohexyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine
Standard InChI InChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25)
Standard InChI Key KREDTDIXTPXUHU-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NCCS4

Introduction

Structural Elucidation and Molecular Characteristics

The target compound features a guanidine core (C(NH2)3\text{C(NH}_2\text{)}_3) substituted with three distinct moieties:

  • N-Cyclohexyl group: A six-membered saturated hydrocarbon ring conferring lipophilicity and steric bulk.

  • N'-(4,5-Dihydro-2-thiazolyl): A partially saturated thiazoline ring, which introduces conformational flexibility compared to aromatic thiazoles .

  • N''-(2-Methyl-4-quinolinyl): A quinoline derivative with a methyl group at position 2, enhancing π-π stacking interactions in biological systems.

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C20H23N5S\text{C}_{20}\text{H}_{23}\text{N}_5\text{S} (calculated based on structural analogs).

  • Molecular Weight: ~365.5 g/mol.

  • IUPAC Name: 2-Cyclohexyl-1-(2-methylquinolin-4-yl)-3-(4,5-dihydrothiazol-2-yl)guanidine.

Key Structural Comparisons

PropertyTarget CompoundAnalog (VC17283035)
Thiazole Saturation4,5-Dihydro (thiazoline)Fully unsaturated (thiazole)
Quinoline Substituent2-Methyl6-Methyl
Molecular Weight365.5 g/mol365.5 g/mol

The thiazoline ring’s partial saturation may reduce planarity, potentially altering binding kinetics compared to fully aromatic analogs .

Synthesis Pathways and Optimization

The synthesis of the target compound likely follows multi-step protocols similar to those for related guanidine derivatives .

Proposed Synthesis Route

  • Thiazoline Ring Formation:

    • Condensation of cysteamine with α-haloketones yields 4,5-dihydro-2-thiazolyl intermediates .

  • Quinoline Moiety Preparation:

    • Skraup synthesis or Friedländer annulation to introduce the 2-methyl-4-quinolinyl group.

  • Guanidine Core Assembly:

    • Reaction of cyclohexylamine with cyanamide derivatives under Lewis acid catalysis (e.g., AlCl3\text{AlCl}_3), followed by sequential coupling with thiazoline and quinolinyl amines .

Critical Reaction Conditions

  • Catalysts: Lewis acids (e.g., ZnCl2\text{ZnCl}_2) enhance nucleophilic substitution at the guanidine core .

  • Solvents: Polar aprotic solvents (e.g., DMF) facilitate intermediate stability.

  • Temperature: Controlled heating (~80–100°C) to prevent side reactions.

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Oncology: As a dual topoisomerase-kinase inhibitor, particularly in drug-resistant cancers.

  • Antimicrobials: Broad-spectrum activity against Gram-positive pathogens.

  • Neurology: Sigma receptor ligands for managing neuropathic pain or neurodegenerative diseases .

Challenges and Optimization Strategies

  • Solubility: Introduce hydrophilic substituents (e.g., carboxylic acids) at the N3 position .

  • Metabolic Stability: Replace labile thiazoline with bioisosteres (e.g., oxazoline) to reduce hepatic clearance.

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